(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde
Description
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde is a chiral piperazine derivative featuring two 6-bromoindole substituents at the 2 and 5 positions of the piperazine ring, with a carbaldehyde functional group at position 1 .
Properties
CAS No. |
917484-89-0 |
|---|---|
Molecular Formula |
C21H18Br2N4O |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C21H18Br2N4O/c22-12-1-3-14-16(7-24-18(14)5-12)20-10-27(11-28)21(9-26-20)17-8-25-19-6-13(23)2-4-15(17)19/h1-8,11,20-21,24-26H,9-10H2/t20-,21+/m0/s1 |
InChI Key |
DYDOTFHXXIUYJC-LEWJYISDSA-N |
Isomeric SMILES |
C1[C@@H](N(C[C@H](N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
Canonical SMILES |
C1C(N(CC(N1)C2=CNC3=C2C=CC(=C3)Br)C=O)C4=CNC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the preparation of the 6-bromo-1H-indole precursor, which is then coupled with a piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atoms on the indole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the primary alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The indole rings may interact with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share structural motifs with the target molecule, such as bisindole systems or piperazine cores:
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1)
- Core Structure : Ethane backbone with two 6-bromoindole groups.
- Functional Groups : Primary amine (-NH₂) at the central carbon.
- Key Differences : Lacks the piperazine ring and carbaldehyde group present in the target compound.
Fluorinated Analog of Compound 1 (Compound 2)
- Core Structure : Ethane backbone with fluorinated substituents (exact position unspecified in evidence).
- Functional Groups : Similar to Compound 1 but with fluorine atoms enhancing metabolic stability.
- Key Differences : Fluorination vs. bromination; ethane backbone instead of piperazine .
(3S,6S)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione
- Core Structure : Piperazine ring with two indole-methyl groups and diketone (dione) functional groups.
- Functional Groups : Dione (-N-C(=O)-) at positions 2 and 5.
- Key Differences: Non-brominated indoles; dione instead of carbaldehyde; methylene linkers between indole and piperazine .
Key Findings:
- Halogenation Impact: Bromination (Compound 1) and fluorination (Compound 2) enhance antimicrobial efficacy compared to non-halogenated analogs. Compound 2’s fluorination likely improves pharmacokinetic properties .
- Functional Group Role : The carbaldehyde in the target compound could enable covalent interactions with biological targets, unlike the amine or dione groups in analogs.
Research Implications and Gaps
- Target Compound : Requires empirical evaluation of antimicrobial/antibiofilm activity, especially given the promising results of its ethane-backbone analogs.
- Structural Optimization : Fluorination or piperazine-core modifications (e.g., dione introduction) could further enhance activity and stability.
- Mechanistic Studies : The role of the carbaldehyde group in modulating toxicity or reactivity remains unexplored.
Biological Activity
(2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde, with CAS number 917484-89-0, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde is C21H18Br2N4O, with a molecular weight of approximately 502.20 g/mol. The compound consists of a piperazine ring substituted with two 6-bromoindole moieties and an aldehyde group.
| Property | Value |
|---|---|
| Molecular Formula | C21H18Br2N4O |
| Molecular Weight | 502.20 g/mol |
| CAS Number | 917484-89-0 |
Anticancer Activity
Research suggests that compounds similar to (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the piperazine moiety enhances the interaction with biological targets such as protein kinases.
Case Study:
A study focusing on indole-based compounds reported that the introduction of bromo substituents increases the cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of non-brominated analogs, indicating enhanced potency due to the halogen substitution .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Indole derivatives are known to exhibit activity against various bacterial strains. A comparative study on similar compounds demonstrated that modifications in the indole structure could lead to improved efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This table illustrates the MIC values for selected bacterial strains against related indole-based compounds, suggesting that (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde may possess similar antimicrobial activity .
The biological activity of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Disruption of Bacterial Cell Membranes : The lipophilic nature of indole derivatives allows them to disrupt bacterial cell membranes, leading to cell lysis.
Future Directions
Further research is necessary to fully elucidate the biological activity and mechanisms of (2S,5R)-2,5-bis(6-bromo-1H-indol-3-yl)piperazine-1-carbaldehyde. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structure–Activity Relationship (SAR) : To optimize the compound's efficacy through systematic modifications.
- Mechanistic Studies : To clarify its interactions with specific biological targets at a molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
